
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide is a compound with a unique structure that includes an amino group, a methylated imidazole ring, and a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Propanamide Backbone: The propanamide backbone can be introduced through the reaction of the methylated imidazole with acrylonitrile, followed by hydrogenation to form the corresponding amine.
Final Coupling: The final step involves coupling the amine with a suitable carboxylic acid derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The imidazole ring can be reduced to form an imidazoline ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted amides and imidazoles.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(1H-imidazol-2-yl)propanamide: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide: Has the methyl group on a different position of the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-2-yl)propanamide: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
The presence of the methyl group on the imidazole ring in (3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural feature can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(1-methylimidazol-2-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-11-3-2-10-7(11)5(8)4-6(9)12/h2-3,5H,4,8H2,1H3,(H2,9,12)/t5-/m1/s1 |
Clave InChI |
KFVHFVOIUSXYAT-RXMQYKEDSA-N |
SMILES isomérico |
CN1C=CN=C1[C@@H](CC(=O)N)N |
SMILES canónico |
CN1C=CN=C1C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


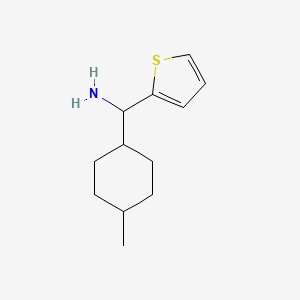
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
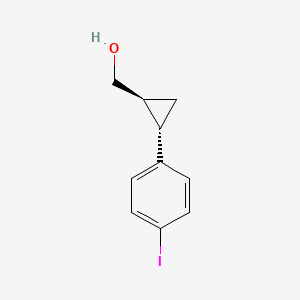
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
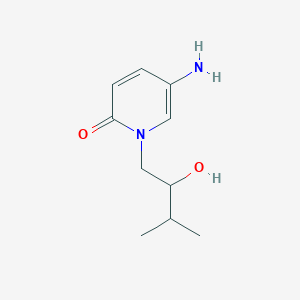
![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)
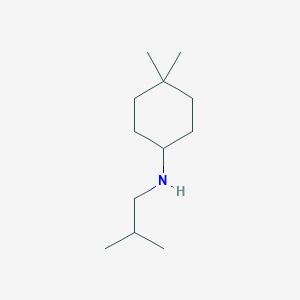
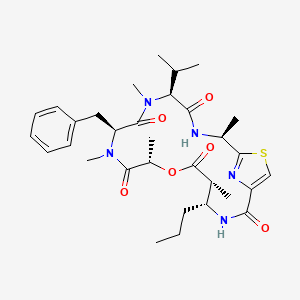
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
